7-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one
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Overview
Description
7-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one is a heterocyclic compound that belongs to the class of pyridoindoles. This compound is characterized by its unique structure, which includes a bromine atom at the 7th position and a fused indole and pyridine ring system. It has garnered interest in the field of medicinal chemistry due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a brominated precursor, which undergoes cyclization in the presence of a suitable catalyst. The reaction is usually carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The process includes bromination, cyclization, and purification steps to ensure high yield and purity of the final product. The reaction conditions are optimized to achieve scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in biological assays, particularly in the inhibition of certain enzymes.
Medicine: It is being investigated for its potential anti-cancer properties and other therapeutic uses.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of cellular processes that are essential for the growth and proliferation of cancer cells.
Comparison with Similar Compounds
Similar Compounds
2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole: This compound shares a similar core structure but lacks the bromine atom.
1,2,3,4-Tetrahydrocarbazole: Another related compound with a similar ring system but different functional groups.
Uniqueness
The presence of the bromine atom at the 7th position in 7-Bromo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indol-1-one imparts unique chemical properties and biological activities that distinguish it from other similar compounds. This structural feature can enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C11H9BrN2O |
---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
7-bromo-2,4a,9,9a-tetrahydropyrido[3,4-b]indol-1-one |
InChI |
InChI=1S/C11H9BrN2O/c12-6-1-2-7-8-3-4-13-11(15)10(8)14-9(7)5-6/h1-5,8,10,14H,(H,13,15) |
InChI Key |
NAZGQVMJQLUQFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2C1C3=C(N2)C=C(C=C3)Br |
Origin of Product |
United States |
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